molecular formula C11H8ClNO2S B8657770 2-Benzenesulfonyl-5-chloropyridine CAS No. 204458-18-4

2-Benzenesulfonyl-5-chloropyridine

Cat. No. B8657770
CAS RN: 204458-18-4
M. Wt: 253.71 g/mol
InChI Key: SBCSCRQQSNBEAI-UHFFFAOYSA-N
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Description

2-Benzenesulfonyl-5-chloropyridine is a useful research compound. Its molecular formula is C11H8ClNO2S and its molecular weight is 253.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzenesulfonyl-5-chloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzenesulfonyl-5-chloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

204458-18-4

Product Name

2-Benzenesulfonyl-5-chloropyridine

Molecular Formula

C11H8ClNO2S

Molecular Weight

253.71 g/mol

IUPAC Name

2-(benzenesulfonyl)-5-chloropyridine

InChI

InChI=1S/C11H8ClNO2S/c12-9-6-7-11(13-8-9)16(14,15)10-4-2-1-3-5-10/h1-8H

InChI Key

SBCSCRQQSNBEAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

First, 11.2 g (107 mmol) of 2-chloro-2-butenal and 8.35 g (50.0 mmol) of benzenesulfonyl cyanide were introduced to the same reaction vessel as in Example 1. Toluene (15 ml) as the solvent and butanol (1.5 ml) were added, and 1.30 g (5.65 mmol) of tributyl borate was added. Then the mixture was heated under reflux for 7 hours while agitating at an internal temperature of 121° C. in a nitrogen atmosphere, separating and removing water that was produced. After this solution was cooled to room temperature, the low-boiling components, such as solvent, etc., were removed under reduced pressure and the resulting concentrate was cooled in an ice bath to precipitate crystals. The crystals were filtered with a glass filter and washed with 10 ml toluene that had been cooled to 5° C. or lower. Then the crystals were dried for 2 hours in vacuo to give 8.87 g of 2-benzenesulfonyl-5-chloropyridine with the following properties as colorless crystals (purity of 98%, yield of 69% based on benzenesulfonyl cyanide).
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
8.35 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Toluene (60 ml) was heated to 100° C. Thereto was added dropwise a solution of 39.6 g of 2-chloro-1,3-butadienyl acetate and 30.0 g of benzenesulfonyl cyanide (purity:82%) in 60 ml of toluene over 30 minutes. The reaction mixture was stirred at 100° C. for 7 hours and then concentrated under reduced pressure. The crystals obtained were washed with 150 ml of toluene which was cooled to 0° C. and dried under reduced pressure using a vacuum pump to give 31.9 g of 2-benzenesulfonyl-5-chloropyridine (yield 86%).
Name
2-chloro-1,3-butadienyl acetate
Quantity
39.6 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

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